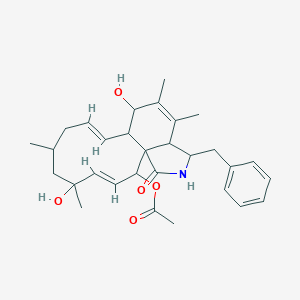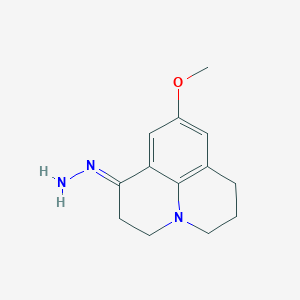
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol, also known as DADTP, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it an attractive candidate for use in the synthesis of new materials and as a building block for the development of new drugs. In
Mechanism of Action
The mechanism of action of 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has been shown to have a number of biochemical and physiological effects. Studies have shown that it can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol is its high purity and stability, which makes it an ideal candidate for use in lab experiments. However, its low solubility in water can make it difficult to work with, and it may require the use of organic solvents. Additionally, 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are many future directions for research on 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol. One area of interest is in the development of new cancer drugs. Studies have shown that 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Additionally, 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol's antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics.
Another area of research is in the development of new materials. 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has been used as a building block for the synthesis of new polymers, and further research is needed to determine its potential for use in other materials.
In conclusion, 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol is a promising compound that has potential applications in various fields of science. Its unique structure and properties make it an attractive candidate for the development of new materials and drugs. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol involves the reaction of cyanuric chloride with 2,5-dichlorophenol in the presence of ammonia. The resulting product is then treated with hydrazine hydrate to form 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol. This method has been optimized to produce high yields of 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol with a purity of over 99%.
Scientific Research Applications
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of new materials. 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has been used as a building block for the synthesis of new polymers, such as polyurethanes, which have unique properties, including high thermal stability and good mechanical properties.
In addition to its use in material science, 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has also been investigated for its potential applications in medicine. Studies have shown that 4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol has anti-cancer properties and may be useful in the development of new cancer drugs. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
104813-26-5 |
|---|---|
Product Name |
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol |
Molecular Formula |
C50H67N13O14 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2,5-dichloro-4-(4,6-diamino-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C9H7Cl2N5O/c10-4-2-6(17)5(11)1-3(4)7-14-8(12)16-9(13)15-7/h1-2,17H,(H4,12,13,14,15,16) |
InChI Key |
PTLPCSHTIPJFNT-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C2=NC(=NC(=N2)N)N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C2=NC(=NC(=N2)N)N |
synonyms |
4-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



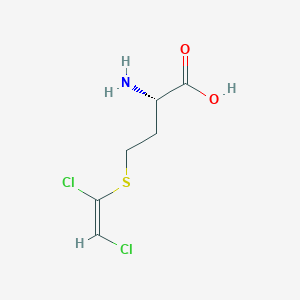
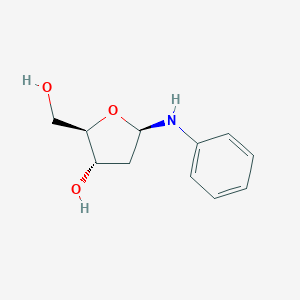
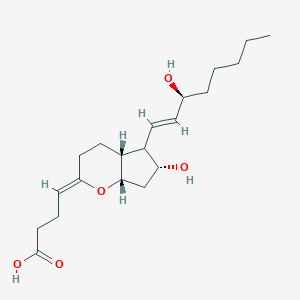
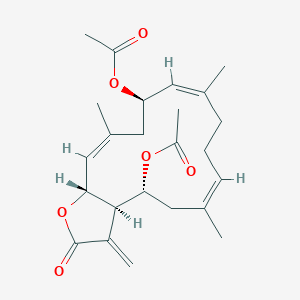

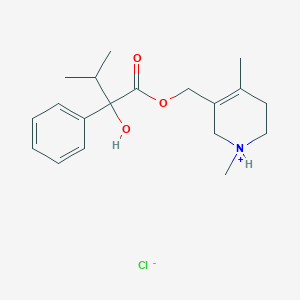

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)


![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
